![molecular formula C9H11NO B13533350 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxyl group on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can confer rigidity and specific binding properties, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
- 1-[(Pyridin-2-yl)methyl]cyclopropan-1-ol
- 1-[(Pyridin-4-yl)methyl]cyclopropan-1-ol
- 1-(Pyridin-3-yl)cyclopropan-1-amine
Comparison: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interaction with biological targets compared to its analogs. For instance, the position of the nitrogen atom in the pyridine ring can affect the compound’s electronic properties and binding affinity to enzymes or receptors.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c11-9(3-4-9)6-8-2-1-5-10-7-8/h1-2,5,7,11H,3-4,6H2 |
Clave InChI |
DACVVOZMWGHNKT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


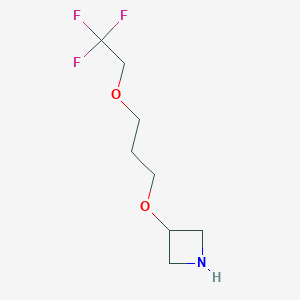
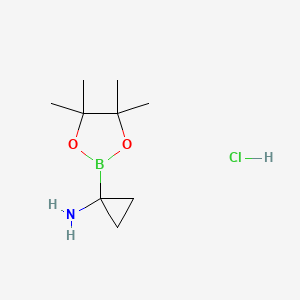


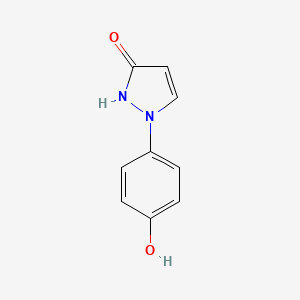
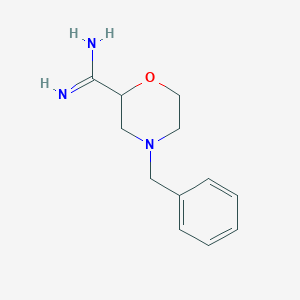
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
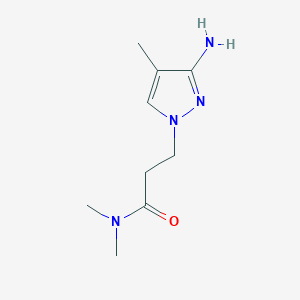

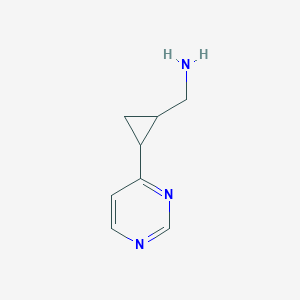
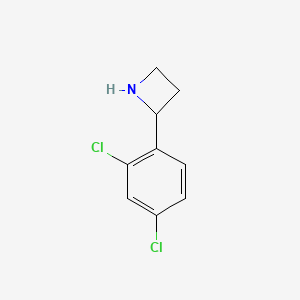
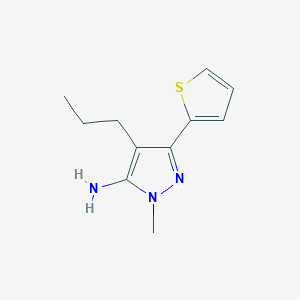

![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
